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Brevinin-1PLc

Cat. No.: B1577880
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1PLc is a novel antimicrobial peptide (AMP) belonging to the Brevinin-1 family, which is primarily isolated from amphibian skin secretions . Like other members of this family, it serves as a crucial component of the innate immune system and has attracted significant attention as a potential novel antimicrobial alternative due to the global rise of antimicrobial resistance . This peptide is cationic and amphipathic, typically consisting of 10-50 amino acids, and exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi . Its structure often features a conserved C-terminal disulfide-bridged cyclic heptapeptide loop, known as the "Rana box," which contributes to its structural stability, and a hydrophobic N-terminal domain that includes a characteristic FLP motif . The primary mechanism of action for this compound and its analogs is believed to be through the disruption of microbial membranes. Its cationic nature allows for initial electrostatic interaction with the negatively charged surfaces of bacterial membranes, followed by insertion of its hydrophobic regions, which leads to membrane permeabilization and cell death . This membrane-targeting mechanism makes it energetically difficult for bacteria to develop resistance, a significant advantage over conventional antibiotics . Research and rational design efforts, using this compound as a template, focus on modifying its amino acid sequence to enhance its therapeutic index by retaining potent antimicrobial efficacy while reducing undesired hemolytic activity . These studies are crucial for exploring the structure-activity relationship and advancing the development of this compound as a promising candidate for new anti-infective therapies . This product is intended for research purposes only.

Properties

bioactivity

Antibacterial

sequence

FLPVIAGVAAKFLPKIFCAITKKC

Origin of Product

United States

Structural Characteristics and Architectural Motifs of Brevinin 1plc

Primary Sequence Analysis and Key Amino Acid Residues

The primary structure, or amino acid sequence, of Brevinin-1PLc is fundamental to its properties. This compound is a 24-amino acid peptide. researchgate.net Notably, it possesses two hydrophobic 'FLP' (Phenylalanine-Leucine-Proline) motifs, which is a common feature among many brevinin-1 (B586460) peptides and is thought to contribute to its activity. nih.govresearchgate.net

A defining characteristic of the brevinin-1 family, including this compound, is the high degree of variation in their primary sequences across different species. researchgate.net However, they share highly conserved domains, such as a hydrophobic N-terminus and the C-terminal 'Rana box'. nih.gov The N-terminal region of brevinin-1 peptides is typically hydrophobic. researchgate.net

This compound and the closely related Brevinin-1PLb, also from Lithobates palustris, exhibit a high degree of sequence identity and both demonstrate potent antimicrobial activity. nih.gov The primary sequence of this compound is crucial for its initial electrostatic interactions with microbial membranes and subsequent disruptive actions.

Secondary and Tertiary Conformation Investigations

The three-dimensional structure of this compound is not static; it undergoes significant conformational changes, particularly when transitioning from an aqueous environment to the hydrophobic environment of a microbial membrane. researchgate.net

In an aqueous solution, this compound exists in a random coil conformation. researchgate.net However, in a membrane-mimicking environment, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol, it adopts a distinct amphipathic α-helical structure. nih.govresearchgate.netnih.gov This transition is a critical step in its mechanism of action, allowing the peptide to insert into and disrupt the microbial membrane. researchgate.net The α-helical structure creates a separation of hydrophobic and hydrophilic residues, with the hydrophobic face interacting with the lipid core of the membrane and the hydrophilic face remaining exposed to the aqueous environment. nih.govbiologists.com

A hallmark of the brevinin-1 family is the "Rana box," a cyclic heptapeptide (B1575542) loop at the C-terminus formed by a disulfide bond between two cysteine residues. nih.govresearchgate.net In many brevinin-1 peptides, this structure is defined by the sequence Cys-(Xaa)4-Lys-Cys. researchgate.net This disulfide bridge is believed to be important for the structural stability of the peptide. nih.gov While some studies have suggested that the elimination of the disulfide bridge does not completely abolish bioactivity, changes to the amino acids within the loop can significantly impact the peptide's biological function. nih.gov The Rana box is considered necessary for the potent antimicrobial activity of many brevinins. researchgate.net

Many brevinin-1 peptides, including those closely related to this compound, contain a proline residue around position 14 that creates a flexible hinge in the molecule. nih.govresearchgate.net This proline-induced kink is thought to be crucial for the peptide's action on membranes, allowing for a distinct separation between the N-terminal helical domain and the C-terminal Rana box. researchgate.netnih.gov This hinge provides the flexibility necessary for the peptide to adopt its functional conformation upon interacting with a membrane surface. nih.gov Altering this proline residue can lead to changes in cytotoxicity, suggesting its importance in maintaining the precise structural integrity required for selective activity. nih.gov

Hydrophobicity and Cationicity as Critical Structural Determinants

The antimicrobial activity of this compound is intrinsically linked to its physicochemical properties, specifically its hydrophobicity and cationicity. researchgate.net

Hydrophobicity: The high proportion of hydrophobic residues, particularly in the N-terminal region with its characteristic 'FLP' motifs, is crucial for the peptide's ability to interact with and insert into the lipid bilayer of microbial membranes. nih.govresearchgate.net This hydrophobicity is a key driver of membrane perturbation. researchgate.net

Cationicity: this compound is a cationic peptide, meaning it carries a net positive charge at physiological pH. researchgate.net This positive charge facilitates the initial electrostatic attraction to the negatively charged components of bacterial and fungal cell membranes, such as lipopolysaccharides (LPS) and teichoic acids. researchgate.net This initial binding is a prerequisite for its subsequent membrane-disruptive actions.

The balance between hydrophobicity and cationicity is a critical determinant of both the antimicrobial potency and the selectivity of this compound. researchgate.net

Biological Activities and Functional Mechanisms of Brevinin 1plc

Antimicrobial Spectrum and Potency Research

Brevinin-1PLc exhibits broad-spectrum antimicrobial activity, showing efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net Its potency, often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation, varies across different microbial species. nih.govidexx.comidexx.dk

This compound has shown potent activity against several Gram-positive bacterial strains. Research indicates that Gram-positive bacteria are generally more susceptible to brevinin-1 (B586460) peptides compared to Gram-negative bacteria. nih.govresearchgate.net

Studies have demonstrated the effectiveness of this compound and its analogues against clinically significant Gram-positive bacteria, including Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), and Enterococcus faecalis. nih.govresearchgate.netmdpi.com For instance, a novel peptide, B1A, designed based on the primary structures of brevinin-1PLb and this compound, displayed potent antimicrobial activity. nih.govmdpi.com The mechanism of action is believed to involve the disruption of the bacterial cell membrane. frontiersin.orgnih.gov A membrane permeabilization assay revealed that a related peptide, B1A, completely disrupted the cell membrane of Gram-positive bacteria at twice its MIC. nih.gov

Analogues of this compound have been engineered to enhance their activity. For example, substitutions with arginine have been shown to boost activity against Gram-positive bacteria. frontiersin.orgnih.gov One such analogue, brevinin-1pl-5R, demonstrated a decreased MIC against E. faecium, from 4 to 2 μM. nih.gov Another analogue, Brevinin-1BW, exhibited significant inhibitory activity against E. faecalis with a MIC of 3.125 μg/mL and against S. aureus and multidrug-resistant S. aureus at 6.25 μg/mL. mdpi.com

Below is a data table summarizing the antimicrobial activity of this compound and its analogues against various Gram-positive bacterial strains.

PeptideStrainMIC (µM)
Brevinin-1pl-5REnterococcus faecium2
Brevinin-1plEnterococcus faecium4
Brevinin-1pl-3HMRSA4
Brevinin-1BWEnterococcus faecalis (ATCC 29212)3.125 (µg/mL)
Brevinin-1BWStaphylococcus aureus (ATCC 25923)6.25 (µg/mL)
Brevinin-1BWMultidrug-resistant S. aureus (ATCC 29213)6.25 (µg/mL)

Data sourced from multiple studies. mdpi.comnih.gov

This compound and its related peptides have also demonstrated activity against Gram-negative bacteria, although in some cases with less potency compared to Gram-positive strains. nih.govresearchgate.netnih.gov The outer membrane of Gram-negative bacteria presents an additional barrier that can affect peptide efficacy.

A peptide designated B1A, derived from brevinin-1PLb and this compound, was found to be active against Escherichia coli and Pseudomonas aeruginosa. nih.gov The mechanism of action also involves membrane disruption. nih.govnih.gov

Modifications to the peptide structure have been shown to influence its activity against Gram-negative bacteria. For instance, while arginine substitutions enhanced activity against Gram-positive strains, they sometimes reduced efficacy against Gram-negative ones. frontiersin.orgnih.gov Conversely, an analogue called brevinin-1pl-2R showed a decreased Minimum Bactericidal Concentration (MBC), the lowest concentration of an antibacterial agent required to kill a particular bacterium, against P. aeruginosa, from 16 to 8 μM. frontiersin.orgnih.gov Another analogue, brevinin-1pl-6K, maintained its activity against E. coli and Klebsiella pneumoniae. frontiersin.orgnih.gov However, a histidine-substituted analogue, brevinin-1pl-3H, showed significantly reduced bactericidal activity against Gram-negative bacteria. frontiersin.orgnih.gov

The following table presents the antimicrobial activity of this compound analogues against selected Gram-negative bacterial strains.

PeptideStrainMIC (µM)MBC (µM)
Brevinin-1pl-2RPseudomonas aeruginosa8
Brevinin-1plPseudomonas aeruginosa16
Brevinin-1pl-6KEscherichia coli4

In addition to its antibacterial properties, this compound and its derivatives have been assessed for their antifungal activity. nih.gov The peptide B1A, which was designed from brevinin-1PLb and this compound, showed activity against the fungus Candida albicans. nih.gov

Interestingly, while this compound demonstrated better activity against bacteria, its potency was slightly lower than that of the related peptide Brevinin-1PLb against fungi. nih.gov Structural modifications can also impact antifungal efficacy. An analogue with three histidine substitutions, brevinin-1pl-3H, exhibited antifungal activity at a concentration of 64 μM. frontiersin.orgnih.gov

PeptideFungusMIC (µM)
Brevinin-1pl-3HCandida albicans64

This data is based on a study of this compound analogues. frontiersin.orgnih.gov

Anti-Biofilm Efficacy Studies

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. mdpi.com Some brevinin-1 peptides have been reported to have potent activity against biofilms. nih.gov

Brevinin-1 peptides have been shown to inhibit the formation of biofilms by pathogenic bacteria. nih.gov For instance, a related peptide, Brevinin-1GHd, was found to inhibit biofilm formation of S. aureus and MRSA at concentrations of 2 and 4 µM, respectively. nih.gov The mechanisms behind this inhibition can involve targeting quorum sensing, a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including biofilm formation. nih.govrsc.orgnih.gov

Beyond preventing their formation, certain brevinin peptides can also eradicate mature, pre-formed biofilms. nih.gov This is a significant advantage, as established biofilms are particularly difficult to treat. mdpi.com For example, Brevinin-1GHd was also capable of eradicating established biofilms of S. aureus and MRSA at concentrations of 2 and 16 µM, respectively. nih.gov The development of antimicrobial peptides that can effectively eradicate established biofilms is a key area of research in the fight against chronic and persistent infections. uab.catnih.gov

The table below summarizes the anti-biofilm activity of a related brevinin peptide.

PeptideStrainInhibition of Biofilm Formation (µM)Eradication of Established Biofilm (µM)
Brevinin-1GHdStaphylococcus aureus22
Brevinin-1GHdMRSA416

Data from a study on a related brevinin peptide. nih.gov

Anti-Proliferative Activity against Diverse Cancer Cell Lines

This compound and its analogs have demonstrated significant potential as anticancer agents due to their ability to inhibit the growth of various cancer cells. researchgate.netnih.govresearchgate.netmdpi.com This anti-proliferative activity is a key area of research, with studies exploring its effectiveness against a range of human tumor cell lines. researchgate.netnih.govmdpi.comnih.gov

A critical aspect of an effective anticancer agent is its ability to selectively target and kill cancer cells while minimizing harm to healthy, non-cancerous cells. Research has shown that some brevinin peptides exhibit preferential cytotoxicity towards malignant cells. mdpi.comnih.govnih.gov This selectivity is a significant advantage, as it could lead to therapies with fewer side effects compared to conventional chemotherapy. mdpi.com The mechanism behind this selectivity is thought to be related to differences in the cell membrane composition and properties between cancerous and normal cells. researchgate.net

Below is a table summarizing the anti-proliferative activity of a related brevinin peptide, Brevinin-1GHd, against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
H157Non-small cell lung cancer2.987
U251MGHuman neuronal glioblastoma7.985
MDA-MB-435sMelanoma1.197
PC3Human prostate carcinoma9.854

Data sourced from a study on Brevinin-1GHd, a related brevinin-1 type peptide. nih.gov

Immunomodulatory and Anti-Inflammatory Properties Research

Beyond their direct antimicrobial and anticancer activities, brevinin peptides have been shown to possess immunomodulatory and anti-inflammatory properties. nih.govnih.govnih.gov This dual functionality makes them particularly interesting as potential therapeutic agents that can both fight infection or cancer and modulate the host's immune response. nih.govmdpi.complos.org

Inflammation is a complex biological response, and chronic inflammation is a known contributor to various diseases, including cancer. mdpi.comnih.gov Certain brevinin peptides have been found to modulate the production of key inflammatory mediators. For example, a related peptide, Brevinin-1GHd, has been shown to suppress the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β) in macrophage cells stimulated by lipopolysaccharide (LPS). nih.govresearchgate.netcimap.res.innih.gov This ability to dampen the inflammatory response could be beneficial in various pathological conditions. mdpi.commdpi.comclinexprheumatol.org

A study on Brevinin-1GHd demonstrated a concentration-dependent reduction in the release of these inflammatory mediators. At a concentration of 4 µM, the peptide reduced the release of NO, TNF-α, IL-6, and IL-1β by approximately 87.31%, 44.09%, 72.10%, and 67.20%, respectively. nih.gov

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of inflammation. The ability of certain AMPs to bind to and neutralize LPS is a significant aspect of their anti-inflammatory action. imrpress.comnih.govnih.gov Brevinin-1GHd has been shown to possess LPS-neutralizing activity, which contributes to its ability to inhibit LPS-induced inflammation. nih.govnih.govresearchgate.net This is a crucial property for an anti-infective agent, as it can help to mitigate the harmful inflammatory consequences of bacterial infections.

Mechanistic Investigations of Biological Action

Understanding the mechanisms by which brevinin peptides exert their biological effects is fundamental to their development as therapeutic agents. Research indicates that these peptides primarily act by interacting with and disrupting cell membranes. researchgate.netnih.govnih.gov In the case of cancer cells, this can lead to necrosis and apoptosis (programmed cell death). mdpi.com The amphipathic α-helical structure that brevinin peptides adopt in a membrane-like environment is crucial for this activity. researchgate.net

Membrane Permeabilization and Disruption Models

The primary and most widely studied mechanism of action for the Brevinin-1 family of peptides is the permeabilization and disruption of cell membranes. researchgate.netimrpress.com These peptides are cationic and amphipathic, characteristics that facilitate an initial electrostatic attraction to the negatively charged components of microbial cell membranes, followed by insertion into the lipid bilayer. researchgate.netmdpi.com This interaction ultimately compromises the membrane's integrity, leading to leakage of cellular contents and cell death. researchgate.net The precise mode of this disruption is often described by several theoretical models, with the "barrel-stave" and "carpet" models being the most prominent for this class of peptides. mdpi.comsemanticscholar.orgnih.gov

The barrel-stave model proposes that after initial binding to the membrane surface, peptide monomers insert themselves into the lipid bilayer and aggregate to form transmembrane pores or channels. researchgate.netresearchgate.netlatrobe.edu.au In this arrangement, the hydrophobic regions of the amphipathic peptide helices align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a water-filled channel. latrobe.edu.auresearchgate.net This pore allows for the unregulated passage of ions and small molecules across the membrane, disrupting critical electrochemical gradients and leading to osmotic instability and cell lysis. researchgate.netrug.nl Research on brevinin-1 peptides suggests a correlation between this model and their activity against eukaryotic cells, which could explain the hemolytic (red blood cell rupturing) activity observed for many members of this family, including this compound. mdpi.comsemanticscholar.org

In contrast to the formation of discrete pores, the carpet model postulates that peptides accumulate on the surface of the target membrane, covering it in a "carpet-like" manner. nih.govresearchgate.net This initial binding is driven by electrostatic interactions between the cationic peptide and the anionic phospholipids (B1166683) of the membrane. researchgate.net Once a threshold concentration of peptides is reached on the surface, they disrupt the membrane's curvature and integrity in a detergent-like fashion, leading to the formation of transient holes or the complete disintegration of the membrane into micelle-like structures. mdpi.comresearchgate.netconicet.gov.ar This mechanism causes a massive leakage of cytoplasmic contents, resulting in rapid cell death. researchgate.net The carpet model is often suggested as the primary mechanism for the action of brevinin-1 peptides against prokaryotic (bacterial) cells. mdpi.comsemanticscholar.org

Table 1: Mechanistic Models of this compound Membrane Interaction

Model NameDescriptionProposed TargetOutcome
Barrel-Stave Pore Formation Peptides aggregate to form a stable, barrel-shaped pore through the membrane. latrobe.edu.auEukaryotic Cells mdpi.comsemanticscholar.orgIon gradient disruption, osmotic lysis. researchgate.net
Carpet Model Peptides coat the membrane surface, causing detergent-like disruption and micellization at a critical concentration. researchgate.netProkaryotic Cells mdpi.comsemanticscholar.orgMassive leakage, membrane dissolution. researchgate.net

Intracellular Target Interactions

While membrane disruption is a key feature of this compound's activity, there is growing evidence that it, like other antimicrobial peptides, may also exert its effects by interacting with intracellular targets after crossing the compromised cell membrane. nih.govimrpress.com This dual-action potential enhances its efficacy as an antimicrobial agent.

Once inside the cell, the cationic nature of this compound allows it to interact with polyanionic molecules such as DNA and RNA. thermofisher.com The physical forces governing these interactions include electrostatic attractions between the positively charged amino acid residues of the peptide and the negatively charged phosphate (B84403) backbone of the nucleic acids. thermofisher.com This binding can interfere with essential cellular processes like DNA replication, transcription, and translation, ultimately inhibiting cell growth and division. bmglabtech.com While this mechanism is plausible for cationic peptides that can enter the cytoplasm, specific studies confirming direct binding of this compound to nucleic acids are an area for further research.

The proton motive force (PMF) is a crucial component of energy metabolism in bacteria, representing the electrochemical potential gradient of protons across the cytoplasmic membrane. biorxiv.orgoroboros.at This force, comprising both a pH gradient (ΔpH) and an electrical potential (ΔΨ), powers ATP synthesis, nutrient transport, and flagellar motion. biorxiv.orgresearchgate.net The membrane permeabilization and disruption caused by this compound, whether through the barrel-stave or carpet mechanism, inevitably leads to the dissipation of these ion gradients. nih.gov The formation of pores or widespread membrane damage allows protons to leak freely across the membrane, collapsing the PMF and rapidly halting the cell's energy production and other vital functions. biorxiv.orgnih.gov

Induction of Programmed Cell Death Pathways in Eukaryotic Cells (e.g., Apoptosis, Necrosis)

The activity of this compound is not restricted to microbes; its high hemolytic activity indicates a potent effect on eukaryotic cells as well. nih.govresearchgate.net In these more complex cells, members of the brevinin-1 family have been shown to induce programmed cell death (PCD), a set of regulated cellular pathways that result in controlled cell elimination. mdpi.comabclonal.comscielo.org

Research on the closely related peptide Brevinin-1RL1 has demonstrated that it can trigger both apoptosis and necrosis in tumor cells. mdpi.com Apoptosis is a form of programmed cell death characterized by distinct morphological changes and the activation of specific cysteine proteases known as caspases. nih.govnih.gov Necrosis, on the other hand, is typically considered a more chaotic form of cell death resulting from acute cellular injury and membrane rupture. mdpi.com Studies indicate that some brevinins can induce a caspase-dependent apoptotic pathway, suggesting an interaction with specific cellular machinery that controls cell life and death. mdpi.com The ability to induce these pathways in eukaryotic cells underlies both the peptide's potential as an anti-cancer agent and its inherent cytotoxicity to host cells. mdpi.comnih.gov

Table 2: Summary of Intracellular and Eukaryotic Cell Effects of the Brevinin-1 Family

Target/ProcessDescription of Interaction/EffectRelevant Cell Type
Nucleic Acids Potential electrostatic binding of the cationic peptide to anionic DNA/RNA, disrupting replication and transcription. thermofisher.comProkaryotic
Proton Motive Force (PMF) Membrane permeabilization leads to unregulated ion flow, causing a collapse of the essential proton gradient. researchgate.netnih.govProkaryotic
Apoptosis Induction Related brevinins trigger caspase-dependent programmed cell death pathways. mdpi.comEukaryotic (e.g., Tumor Cells)
Necrosis Induction Related brevinins cause direct membrane lysis and necrotic cell death. mdpi.comEukaryotic (e.g., Tumor Cells)

Modulation of Cellular Signaling Pathways (e.g., MAPK pathway)

While direct studies on the modulation of the mitogen-activated protein kinase (MAPK) pathway by this compound are not extensively documented, research on closely related members of the Brevinin-1 family provides significant insights into its potential immunomodulatory functions through the regulation of key cellular signaling cascades. The primary mechanism of action for many Brevinin peptides is the physical disruption of cell membranes; however, evidence suggests that they can also influence intracellular signaling pathways, including those that govern inflammatory responses.

Research has demonstrated that peptides within the Brevinin family can modulate the production and release of cytokines, which are crucial signaling molecules in the immune system. For instance, Brevinin-2GU and B2RP-ERa have been shown to alter the release of both pro-inflammatory and anti-inflammatory cytokines from peripheral blood mononuclear cells. nih.gov This indicates an interaction with the cellular machinery that controls immune responses.

A significant finding in a study on Brevinin-1GHd, a peptide with high sequence similarity to other Brevinin-1 family members, revealed its ability to suppress the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov Crucially, this anti-inflammatory effect was attributed to the inactivation of the MAPK signaling pathway. nih.gov The study showed that Brevinin-1GHd inhibited the phosphorylation of key MAPK components, including JNK, ERK, and p38. nih.govfrontiersin.org This suggests that the peptide can interfere with the signaling cascade that leads to the production of inflammatory cytokines.

The MAPK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. In the context of an immune response, the activation of the MAPK pathway in macrophages by stimuli like LPS leads to the production of pro-inflammatory cytokines. The ability of a Brevinin-1 peptide to inactivate this pathway points to a sophisticated immunomodulatory role beyond simple membrane lysis.

Given the structural and functional similarities within the Brevinin-1 family, it is plausible that this compound may exert similar effects on cellular signaling pathways. The cationic and amphipathic nature of these peptides facilitates their interaction with cell membranes, which could be the initial step in modulating intracellular signaling events. nih.govmdpi.com While the precise molecular interactions between this compound and components of the MAPK pathway remain to be elucidated, the existing research on related peptides provides a strong foundation for its potential role as a modulator of cellular signaling.

Research Findings on Brevinin Family Peptides and Cellular Signaling

PeptideCell LineStimulusObserved Effect on SignalingCytokine/Mediator ModulationReference
Brevinin-1GHd RAW 264.7LPSInactivation of MAPK pathway (reduced phosphorylation of JNK, ERK, p38)Suppression of TNF-α, NO, IL-6, IL-1β release nih.govfrontiersin.org
Brevinin-2GU Peripheral Blood Mononuclear CellsConcanavalin ANot specifiedReduced release of TNF-α and IFN-γ nih.gov
B2RP-ERa Peripheral Blood Mononuclear CellsConcanavalin ANot specifiedReduced release of TNF-α; Increased secretion of TGF-β, IL-4, IL-10 nih.gov

Structure Activity Relationship Sar and Rational Peptide Design

Quantitative and Qualitative Analyses of Charge and Hydrophobicity Effects on Bioactivity and Selectivity

A general principle in AMP design is that increasing the net positive charge enhances antimicrobial activity due to stronger interactions with bacterial cell envelopes. researchgate.netnih.gov However, this is not always a linear relationship. An excessive net charge can also lead to increased hemolytic activity, thereby reducing the peptide's selectivity for microbial cells over host cells. researchgate.net Similarly, high hydrophobicity is crucial for membrane permeabilization, but if it is too high, it can result in non-specific interactions with host cell membranes, leading to cytotoxicity. frontiersin.orgresearchgate.net

Studies on Brevinin-1PLc analogues demonstrate this delicate balance. For instance, the addition of a lysine (B10760008) residue in the analogue brevinin-1pl-6K, which increased the net charge, paradoxically led to reduced antimicrobial activity against Gram-positive bacteria. frontiersin.orgnih.gov This was attributed to a concurrent decrease in hydrophobicity, suggesting that the increase in charge could not compensate for the loss of membrane-inserting capability. frontiersin.orgnih.gov Conversely, the histidine-substituted analogue brevinin-1pl-3H showed that reducing the net charge could be an effective strategy to decrease hemolytic activity, thereby improving the peptide's selectivity. frontiersin.orgnih.gov These findings highlight that achieving an optimal therapeutic profile requires a finely tuned equilibrium between charge and hydrophobicity, rather than maximizing either property in isolation. researchgate.net

Impact of Directed Amino Acid Substitutions and Modifications

Targeted replacement of specific amino acids is a primary strategy for rationally designing this compound analogues with superior properties.

Arginine (Arg) and Lysine (Lys) are key cationic residues whose modification significantly impacts the efficacy and selectivity of this compound. The substitution of other residues with Arg has been shown to enhance activity against Gram-positive bacteria. nih.govfrontiersin.org For example, the analogues brevinin-1pl-2R and brevinin-1pl-5R, which feature Arg substitutions, displayed enhanced bactericidal kinetics. frontiersin.orgnih.gov This is often attributed to the guanidinium (B1211019) group of Arg, which can form more extensive hydrogen bonds with the phosphate (B84403) groups on bacterial membranes compared to the primary amine of Lys. However, this enhancement can come at the cost of increased hemolytic activity and reduced efficacy against Gram-negative bacteria. frontiersin.orgnih.gov

The introduction of Histidine (His) and Tryptophan (Trp) into the this compound sequence can impart unique functional properties. Histidine, with its imidazole (B134444) side chain, has a pKa near physiological pH, meaning its charge state is sensitive to the pH of the local environment. nih.gov This property can be exploited to design peptides with pH-dependent activity. In the case of brevinin-1pl-3H, a histidine substitution resulted in potent antifungal activity and significantly lower hemolysis, indicating improved selectivity. nih.govfrontiersin.org This suggests that histidine can help in creating peptides that are more active in slightly acidic environments, such as sites of infection or tumors, while remaining less toxic in the bloodstream.

Tryptophan, with its bulky, hydrophobic indole (B1671886) side chain, often plays a role in anchoring peptides to the membrane interface. nih.gov While specific studies on tryptophan introduction in this compound were not detailed in the provided search results, research on other brevinins and AMPs shows that adding Trp can enhance antimicrobial activity by facilitating deeper membrane penetration. nih.govnih.gov

A significant hurdle for the clinical application of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. frontiersin.org A common strategy to overcome this is the substitution of naturally occurring L-amino acids with their D-isomers. mdpi.com This chiral inversion makes the peptide bonds unrecognizable to most proteases, thereby increasing the peptide's stability and in vivo half-life. frontiersin.org

N-Terminal and C-Terminal Domain Modifications and their Bioactivity Implications

Modifications at the N- and C-termini of this compound are critical for its stability and function. The Brevinin-1 (B586460) family of peptides is characterized by a highly conserved C-terminal disulfide-bridged loop, known as the "Rana Box," and a hydrophobic N-terminal domain, often containing an FLP-tripeptide motif. nih.govmdpi.comresearchgate.net

Studies have shown that both ends of the peptide are essential for structural integrity and full bioactivity. nih.gov The N-terminal region is crucial for the peptide's hydrophobicity and its initial interaction with and insertion into the cell membrane. researchgate.netresearchgate.net Truncating this hydrophobic domain can significantly decrease both antimicrobial and hemolytic activity. mdpi.com For instance, a study on the N-terminal fragment of a bactericidal protein showed that deletions from either the N- or C-terminus of the active fragment led to a loss of function and stability. nih.gov

The C-terminal "Rana Box" is vital for structural stability. nih.gov While some studies suggest that removing the disulfide bridge does not completely abolish bioactivity, it is considered necessary for maintaining the optimal conformation of the peptide. mdpi.com The presence of both a functional N-terminal domain and a stable C-terminal structure is required for the potent activity of brevinin peptides. nih.gov

Computational Modeling and Prediction in Peptide Engineering

Computational methods are indispensable tools in the rational design and engineering of this compound analogues. diva-portal.orgjmicrobiol.or.kr These models allow researchers to predict the structural and functional consequences of amino acid substitutions before undertaking costly and time-consuming chemical synthesis and biological testing. nih.gov

More advanced techniques like molecular dynamics (MD) simulations can model the intricate interactions between a peptide and a bacterial membrane at an atomic level. Furthermore, machine learning models and quantitative structure-activity relationship (QSAR) studies are increasingly being used to predict the bioactivity of novel peptide sequences based on physicochemical properties. diva-portal.orgbiorxiv.org These computational approaches accelerate the design-build-test cycle, facilitating the development of new this compound-based therapeutics with enhanced efficacy and selectivity.

Data on this compound and its Analogues

The following table summarizes the properties and activities of this compound and several of its engineered analogues. The data highlights how specific amino acid substitutions affect the peptide's net charge, hydrophobicity, and its biological efficacy against various microbial and cancer cell lines.

Peptide NameModification vs. This compoundNet ChargePrimary Activity ChangeHemolytic Activity TrendSource
This compoundParent Peptide+4Broad-spectrum antimicrobialBaseline nih.gov
brevinin-1pl-2RArginine Substitution+4Enhanced vs. Gram-positive bacteria, Reduced vs. Gram-negativeIncreased frontiersin.orgnih.gov
brevinin-1pl-5RArginine Substitution+4Slightly enhanced vs. Gram-positive, Reduced vs. Gram-negativeIncreased frontiersin.orgnih.gov
brevinin-1pl-6KLysine Substitution+5Decreased vs. Gram-positive bacteriaReduced nih.govfrontiersin.org
brevinin-1pl-3HHistidine Substitution+3Potent antifungal, Diminished vs. Gram-negative bacteriaReduced nih.govfrontiersin.org
B1OS-D-LN-terminal D-leucine addition (on a related brevinin)N/A~10x stronger antibacterial and anticancer activityLow cytotoxicity reported researchgate.net

In Silico Tools for Sequence and Secondary Structure Analysis

Physicochemical parameters such as theoretical molecular weight, net charge, hydrophobicity, and hydrophobic moment are crucial initial indicators of a peptide's likely behavior. nih.gov Tools like the ProtParam server on ExPASy are widely used to calculate these properties from a given amino acid sequence. nih.govufrgs.br Helical wheel projections, which can be generated using tools like the EMBOSS pepwheel tool or dedicated servers, are invaluable for visualizing the amphipathic nature of alpha-helical peptides like this compound. biologists.com This visualization clearly distinguishes the hydrophobic and hydrophilic faces of the helix, which is critical for its membrane-disrupting activity. biologists.com

For secondary structure prediction, several sophisticated algorithms are available. Methods like the Self-Optimized Prediction Method with Alignment (SOPMA) can estimate the prevalence of alpha-helices, beta-sheets, and random coils within the peptide's structure. nih.gov More advanced, template-based modeling servers such as I-TASSER and QUARK are used to generate full three-dimensional models of peptides. biologists.commdpi.com For instance, the QUARK server was used to predict the alpha-helical secondary structure of Brevinin-1SY, a peptide that shares high homology with this compound. biologists.combiologists.com These models can then be further refined and energy-minimized using molecular modeling software like the Molecular Operating Environment (MOE) with force fields such as AMBER. biologists.com

The table below summarizes some of the key in silico tools utilized in the analysis of antimicrobial peptides like this compound.

Tool/ServerFunctionApplication in Peptide Analysis
ProtParam (ExPASy) Calculates physicochemical parameters. ufrgs.brDetermines molecular weight, isoelectric point (pI), amino acid composition, and extinction coefficient. nih.govufrgs.br
EMBOSS pepwheel Generates helical wheel projections. biologists.comVisualizes the amphipathic character by showing the spatial distribution of hydrophobic and hydrophilic residues. biologists.com
SOPMA Predicts secondary structure elements. nih.govEstimates the percentage of the peptide that forms an alpha-helix, beta-sheet, or random coil. nih.gov
I-TASSER Predicts 3D structure and function. nih.govmdpi.comGenerates 3D models of the peptide based on threading alignments and iterative fragment assembly simulations. nih.govmdpi.com
QUARK Predicts protein structure from sequence. biologists.comUsed for ab initio tertiary structure modeling of peptides like the Brevinin family members. biologists.combiologists.com
MOE (Molecular Operating Environment) A comprehensive drug discovery software suite. biologists.comUsed for energy minimization and optimization of predicted 3D peptide structures. biologists.com

These computational predictions are crucial first steps that guide the subsequent synthesis and experimental validation of novel peptide analogs. nih.gov

Molecular Dynamics Simulations in Peptide-Membrane Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to visualize and understand the dynamic interactions between a peptide and a lipid bilayer at an atomic level. rsc.org These simulations are critical for elucidating the membrane-disrupting mechanisms of antimicrobial peptides like this compound, which are often too transient and complex to be fully captured by experimental methods alone. mdpi.comrsc.org

MD simulations model the movement and interactions of every atom in the system—the peptide, the lipid molecules of the membrane, and the surrounding solvent—over time. mdpi.com This allows researchers to observe the step-by-step process of peptide binding, insertion, and membrane perturbation. plos.org For this compound and its analogs, simulations are typically performed using model membranes that mimic the composition of bacterial (anionic) or eukaryotic (zwitterionic) cell membranes to understand the basis of their selective toxicity. rsc.orgplos.org

Key insights derived from MD simulations include:

Initial Binding: Simulations show that the initial interaction is often driven by electrostatic attraction between the cationic residues (like Lysine and Arginine) of the peptide and the negatively charged headgroups of lipids in bacterial membranes. researchgate.net

Structural Transitions: Brevinin peptides typically exist as a random coil in an aqueous solution but adopt a more defined alpha-helical structure upon interacting with the hydrophobic membrane environment. researchgate.net MD simulations can track this conformational change.

Insertion and Orientation: The simulations reveal how the amphipathic helix orients itself at the membrane interface and subsequently inserts its hydrophobic face into the lipid core. nih.gov The depth and angle of this insertion can be precisely measured. plos.org

Membrane Disruption: Researchers can analyze how peptide insertion affects membrane properties. This includes local membrane thinning, increased disorder in the lipid acyl chains, and the formation of water pores, all of which contribute to membrane permeabilization and cell death. rsc.org

A study involving an analog of Brevinin-1, for instance, used MD simulations to understand its membrane-targeting mechanism. nih.gov Such simulations provide critical data on how specific amino acid substitutions can alter the peptide's interaction with the membrane, guiding the design of analogs with improved activity and reduced toxicity. nih.gov The data gathered from these simulations, such as interaction energies, peptide orientation, and effects on membrane thickness, provide a detailed rationale for observed biological activities.

The table below outlines typical findings from MD simulations of antimicrobial peptides interacting with model membranes.

Simulation ParameterTypical Findings and Significance
Peptide-Membrane Binding Energy Quantifies the strength of the interaction, often showing stronger binding to anionic bacterial model membranes than to zwitterionic eukaryotic models.
Peptide Secondary Structure Tracks the transition from a random coil in solution to a stable alpha-helix upon membrane insertion, a key step for activity. researchgate.net
Membrane Thickness Peptide insertion often causes significant local thinning of the lipid bilayer, a hallmark of membrane disruption. rsc.org
Lipid Order Parameter (Scd) A decrease in the order parameter of lipid acyl chains indicates that the peptide is disrupting the tightly packed structure of the membrane. rsc.org
Radial Distribution Function Shows the preferential association of specific peptide residues with lipid headgroups or water, revealing details like "snorkeling" of cationic residues. plos.org
Water Permeation Visualizes and quantifies the formation of water channels or pores across the membrane, confirming a key mechanism of cell killing. rsc.org

Advanced Research Methodologies and Analytical Techniques in Brevinin 1plc Studies

Peptide Synthesis and Purification Methodologies

The production of Brevinin-1PLc for research purposes is achieved through chemical synthesis, which allows for the creation of a pure, homogenous peptide product. This synthetic peptide can then be rigorously purified for use in structural and functional assays.

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of this compound and other peptides of similar length. nih.govbachem.combeilstein-journals.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bachem.comwpmucdn.com The most common approach is the Fmoc/tBu strategy, where the N-terminus of the growing peptide is temporarily protected by a fluorenylmethoxycarbonyl (Fmoc) group. nih.govwpmucdn.com

The synthesis cycle consists of several key steps:

Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide, typically using a solution of piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF), to expose a free amine. wpmucdn.com

Activation and Coupling: The next amino acid in the sequence, with its N-terminus protected by an Fmoc group and its side chain protected by an acid-labile group, has its carboxylic acid group activated by coupling reagents. This activated amino acid is then added in excess to the reaction vessel, where it forms a peptide bond with the free amine of the resin-bound chain. beilstein-journals.orgwpmucdn.com

Washing: After the coupling reaction, excess reagents and byproducts are removed by thoroughly washing the resin with solvents. bachem.com

This cycle is repeated for each amino acid in the this compound sequence. Once the full peptide chain is assembled, it is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA), which also removes the side-chain protecting groups. wpmucdn.com

Analytical and Preparative Chromatography (e.g., RP-HPLC)

Following synthesis and cleavage from the resin, the crude peptide product contains the desired this compound along with various impurities from incomplete reactions or side reactions. nih.gov Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique used for both the analysis and purification of the synthetic peptide. researchgate.netnih.gov

RP-HPLC separates molecules based on their hydrophobicity. hplc.eu The crude peptide mixture is dissolved in an aqueous solvent and loaded onto an HPLC column packed with a nonpolar stationary phase, typically silica (B1680970) particles modified with C18 alkyl chains. researchgate.net A gradient of increasing organic solvent concentration, most commonly acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA), is then passed through the column. nih.govresearchgate.net

Peptides elute from the column in order of increasing hydrophobicity. nih.gov The highly hydrophobic this compound interacts strongly with the C18 stationary phase and requires a higher concentration of acetonitrile to be eluted. nih.gov Fractions are collected as they exit the column, and those containing the pure peptide, as determined by analytical RP-HPLC and mass spectrometry, are pooled and lyophilized (freeze-dried) to obtain a pure, solid product. nih.govnih.gov Purity levels exceeding 95% are typically achieved. nih.gov

Biophysical Characterization Techniques for Structural Elucidation

Understanding the three-dimensional structure of this compound is crucial for deciphering its mechanism of action. Biophysical techniques provide insights into both its secondary and tertiary structures in various environments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly analyzing the secondary structure of peptides in solution. nih.gov This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a signature of the peptide's conformational state. nih.gov

Studies on Brevinin-1 (B586460) family peptides consistently show that in an aqueous or buffer solution, they exist predominantly in a disordered or random coil conformation. nih.gov However, when introduced into a membrane-mimicking hydrophobic environment, such as solutions containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a significant conformational change to adopt an α-helical structure. nih.govnih.gov This is a key characteristic of many antimicrobial peptides, as the helical structure is critical for their interaction with and disruption of microbial membranes. nih.gov An α-helical structure is identified by a characteristic CD spectrum with two negative bands around 208 nm and 222 nm and a strong positive band near 192 nm. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the high-resolution, three-dimensional structure of peptides in solution. nmims.eduspringernature.com This method provides detailed information about the spatial arrangement of atoms within the molecule. While specific NMR structural data for this compound is not detailed in the available literature, the methodology is well-established for this peptide family.

For structural elucidation, a concentrated solution of the peptide is prepared, often in a membrane-mimicking environment like detergent micelles, which is crucial for inducing the biologically relevant folded state. nih.gov A series of multi-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are performed to assign the resonances of all the protons in the peptide and to measure through-bond and through-space correlations between them. springernature.com The Nuclear Overhauser Effect (NOE) provides distance constraints between protons that are close in space, which are fundamental for calculating the final 3D structure. springernature.com For other Brevinin-1 peptides, NMR studies have revealed a characteristic helix-hinge-helix motif, where a flexible region, often induced by a proline residue, connects two α-helical domains. nih.gov

Advanced Cellular and Microbiological Assays

To evaluate the therapeutic potential of this compound, a range of cellular and microbiological assays are employed to determine its efficacy against pathogens and its potential toxicity to host cells.

The primary function of this compound is its antimicrobial activity, which is quantified using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism after an overnight incubation. nih.gov this compound has demonstrated potent activity against Gram-positive bacteria and the yeast Candida albicans. mdpi.com

Another critical assay is the hemolytic activity test, which measures the peptide's cytotoxicity towards erythrocytes (red blood cells). nih.gov This assay is a common indicator of a peptide's general toxicity to mammalian cells. The peptide is incubated with a suspension of red blood cells, and the release of hemoglobin, caused by cell lysis, is measured spectrophotometrically. This provides a measure of the peptide's selectivity for microbial cells over host cells. nih.govmdpi.com

Further mechanistic studies often involve membrane permeabilization assays. For instance, the SYTOX Green assay uses a fluorescent dye that cannot penetrate the intact membranes of living cells. If a peptide like this compound disrupts the bacterial membrane, the dye enters the cell, binds to nucleic acids, and fluoresces, providing a real-time measure of membrane damage. nih.govdoaj.org

MicroorganismStrainMIC (μM)
Staphylococcus aureusATCC 259232
Enterococcus faeciumNCTC 122024
Pseudomonas aeruginosaATCC 2785316
Klebsiella pneumoniaeATCC 438168
Escherichia coliATCC 259224
Candida albicansATCC 9002864

This table presents the Minimum Inhibitory Concentration (MIC) values for this compound against a panel of representative microorganisms. Data is compiled from studies on this compound and its close analogues. nih.gov

Bioactivity Assays (e.g., Antimicrobial, Anti-Biofilm, Anti-Proliferative)

A primary focus of this compound research is quantifying its efficacy against various pathological targets, including microbes, microbial biofilms, and cancer cells.

Antimicrobial Activity: The antimicrobial potency of this compound is determined using standardized microdilution methods to establish the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest peptide concentration that completely inhibits the visible growth of a microorganism after a specified incubation period. Research has shown that this compound and its closely related analog, Brevinin-1PLb, exhibit potent activity, particularly against Gram-positive bacteria.

Interactive Data Table: Antimicrobial Activity of Brevinin-1 Peptides

Peptide S. aureus (MIC, µM) E. coli (MIC, µM) C. albicans (MIC, µM)
This compound Potent Activity Moderate Activity Lower Potency
Brevinin-1PLb Potent Activity Moderate Activity Higher Potency

Data based on comparative studies of Brevinin-1PLb and this compound, highlighting their differential activities.

Anti-Biofilm Activity: Biofilms are structured communities of microorganisms encased in a self-produced matrix, which confers increased resistance to conventional antibiotics. The ability of this compound analogs to combat biofilms is assessed through two key metrics: the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC) researcher.lifenih.gov. The MBIC is the lowest concentration required to prevent the formation of a biofilm, while the MBEC is the concentration needed to destroy a pre-formed, mature biofilm researcher.lifenih.gov. Studies on related Brevinin-1 peptides, such as Brevinin-1GHd, demonstrate significant activity in both inhibiting biofilm formation and eradicating established biofilms of bacteria like Staphylococcus aureus.

Interactive Data Table: Anti-Biofilm Activity of Brevinin-1GHd

Organism MBIC (µM) MBEC (µM)
S. aureus 2 2
MRSA 4 16

This data for the related peptide Brevinin-1GHd illustrates the typical anti-biofilm efficacy profile for this class of peptides.

Anti-Proliferative Activity: Beyond their antimicrobial effects, many Brevinin-1 peptides have been investigated for their potential to inhibit the growth of cancer cells. The anti-proliferative capacity is typically quantified by determining the IC50 value, which is the concentration of the peptide required to inhibit the growth of a cell population by 50%. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used. For instance, the Brevinin-1 analog, Brevinin-1GHd, has demonstrated broad-spectrum anti-proliferative activity against various human cancer cell lines.

Interactive Data Table: Anti-Proliferative Activity of Brevinin-1GHd (IC50, µM)

Cell Line Cancer Type IC50 (µM)
H157 Non-small cell lung cancer 2.987
MDA-MB-435s Melanoma 1.197
U251MG Glioblastoma 7.985
PC3 Prostate carcinoma 9.854

Data for Brevinin-1GHd, a representative Brevinin-1 peptide, showcasing its anti-cancer potential.

Membrane Integrity Assays (e.g., SYTOX Green)

A key mechanism of action for many antimicrobial peptides, including the Brevinin family, is the disruption of microbial cell membranes. Membrane integrity assays are crucial for confirming this mechanism. The SYTOX Green uptake assay is a widely used method for this purpose.

SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the intact membranes of living cells. However, if a peptide like this compound compromises the membrane integrity, the dye can enter the cell, bind to nucleic acids (DNA), and emit a strong fluorescent signal nih.govfrontiersin.org. The increase in fluorescence intensity is directly proportional to the extent of membrane damage. In a typical experiment, microbial cells are incubated with the peptide, and SYTOX Green is added. The fluorescence is then measured over time using a fluorometer or visualized with a fluorescence microscope. A rapid and dose-dependent increase in fluorescence indicates that the peptide effectively permeabilizes the bacterial membrane.

Time-Kill Kinetics Studies

Time-kill kinetics assays provide detailed information on the rate at which an antimicrobial agent kills a microbial population. These studies are essential for understanding whether a peptide is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) and how quickly it acts.

In this assay, a standardized inoculum of bacteria (e.g., 1 x 10^6 Colony Forming Units per milliliter, CFU/mL) is exposed to the peptide at various concentrations, typically multiples of its MIC (e.g., 1x MIC, 2x MIC, 4x MIC). At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), aliquots are removed from the mixture, serially diluted, and plated on agar. After incubation, the number of surviving colonies is counted to determine the CFU/mL. A bactericidal effect is generally defined as a ≥3-log10 (or 99.9%) reduction in the initial CFU/mL. Studies on Brevinin-1 peptides consistently show rapid, concentration-dependent bactericidal activity, often eliminating bacterial populations within minutes at concentrations of 2x to 4x the MIC.

Interactive Data Table: Representative Time-Kill Kinetics for a Brevinin-1 Peptide against MRSA

Time (minutes) Growth Control (Log10 CFU/mL) 1x MIC (Log10 CFU/mL) 4x MIC (Log10 CFU/mL)
0 6.0 6.0 6.0
15 6.2 4.5 < 2.0 (Undetectable)
30 6.5 3.8 < 2.0 (Undetectable)
60 6.9 3.5 < 2.0 (Undetectable)
120 7.5 3.9 < 2.0 (Undetectable)

Illustrative data showing the rapid bactericidal effect typical of Brevinin-1 peptides.

Molecular Biology and Genetic Approaches

Molecular biology techniques are indispensable for understanding the origins and regulation of this compound.

cDNA Verification of Biosynthetic Precursors

The amino acid sequence of a naturally occurring peptide like this compound is ultimately encoded by a gene. To verify its biosynthetic origin, researchers employ molecular cloning techniques to isolate and sequence the corresponding complementary DNA (cDNA). This process typically involves extracting messenger RNA (mRNA) from the frog's skin secretions, which is then reverse-transcribed into cDNA. Using polymerase chain reaction (PCR) with specific primers, the cDNA encoding the this compound precursor is amplified.

Sequence analysis of the cloned cDNA reveals the structure of the prepropeptide. This precursor typically consists of a signal peptide (which directs the protein for secretion), an acidic spacer region, and finally, the mature peptide sequence, which is flanked by enzymatic cleavage sites (e.g., -KR-). This genetic verification confirms the peptide's natural origin and provides insight into its biosynthesis.

Gene Expression Analysis (e.g., Real-time PCR)

Quantitative real-time PCR (qRT-PCR) is a powerful technique used to measure the expression levels of specific genes. In the context of this compound research, this method can be used to investigate the peptide's immunomodulatory effects. For example, studies on related Brevinin-1 peptides have examined their ability to modulate the host's inflammatory response.

In a typical experiment, immune cells, such as macrophages, are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the peptide. After a period of incubation, the total RNA is extracted from the cells and reverse-transcribed into cDNA. qRT-PCR is then performed using primers specific for key inflammatory genes, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and inducible Nitric Oxide Synthase (iNOS). By measuring the changes in the mRNA levels of these genes, researchers can determine if the peptide suppresses or enhances the inflammatory response. Studies on Brevinin-1GHd and Brevinin-1BW have shown that these peptides can significantly downregulate the expression of such pro-inflammatory genes in LPS-stimulated macrophages.

Interactive Data Table: Effect of Brevinin-1BW on Pro-inflammatory Gene Expression in LPS-Stimulated Macrophages

Gene Treatment Relative mRNA Expression (% of LPS control)
TNF-α LPS + Brevinin-1BW ~13%
IL-6 LPS + Brevinin-1BW ~6%
IL-1β LPS + Brevinin-1BW ~5%
iNOS LPS + Brevinin-1BW ~19%

Data for Brevinin-1BW showing significant downregulation of key inflammatory genes, indicating potent anti-inflammatory activity.

Advanced Microscopy for Cellular Interaction Visualization

Visualizing the direct interaction between this compound and target cells is crucial for confirming its mechanism of action. Advanced microscopy techniques provide the resolution needed to observe these events at the cellular and subcellular levels.

Electron Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are frequently used to visualize the morphological changes induced by Brevinin peptides on bacterial cells. SEM provides high-resolution images of the cell surface, revealing damage such as pore formation, blebbing, or complete lysis of the bacterial membrane. TEM, on the other hand, allows for the visualization of internal cellular structures, showing disorganization of the cytoplasm and other intracellular damage following peptide treatment.

Fluorescence Microscopy: Conventional fluorescence microscopy is often used in conjunction with fluorescent dyes, such as SYTOX Green, to visualize membrane permeabilization in real-time across a population of cells. More advanced super-resolution fluorescence microscopy techniques, such as localization microscopy, have the potential to visualize the interactions of individual peptide molecules with the cell membrane, offering unprecedented detail about the mechanisms of pore formation and membrane disruption. These methods can help elucidate the spatial organization and molecular interactions of the peptide with cellular structures at the nanometer scale.

Scanning Electron Microscopy (SEM)

There is currently no specific research available that details the use of Scanning Electron Microscopy to study the direct effects of this compound on bacterial morphology. SEM studies on closely related brevinin peptides and analogues have been instrumental in revealing how these peptides interact with and disrupt the outer surface of bacterial cells. Such studies typically show alterations like membrane blebbing, wrinkling, and complete lysis after treatment.

Transmission Electron Microscopy (TEM)

Similarly, specific Transmission Electron Microscopy studies focusing exclusively on this compound are not found in the available scientific literature. TEM is a powerful tool used to observe internal changes within bacterial cells following antimicrobial peptide treatment. In studies of other brevinins, TEM has revealed significant intracellular alterations, including damage to the inner membrane, cytoplasmic leakage, and disorganization of internal structures, confirming a membrane-disruptive mechanism of action.

Biotechnological Potential and Future Research Directions

Overcoming Research and Development Limitations of Amphibian AMPs

The therapeutic promise of amphibian antimicrobial peptides (AMPs), including those from the brevinin family, is often hindered by several inherent limitations. frontiersin.org These challenges primarily revolve around their stability, susceptibility to degradation, and the economics of production. frontiersin.orgfrontiersin.org

Peptide Stability and Resistance to Proteolytic Degradation

A significant hurdle in the clinical application of AMPs is their vulnerability to degradation by proteases, which are enzymes present in biological fluids. researchgate.netmdpi.com This rapid breakdown reduces their effective concentration and shortens their half-life, thereby diminishing their therapeutic efficacy. nih.govencyclopedia.pub

Several strategies are being explored to enhance the stability of peptides like Brevinin-1PLc:

Amino Acid Substitution: Replacing natural L-amino acids with their D-enantiomers can make peptides resistant to proteolytic enzymes. nih.govnih.gov However, this approach must be carefully managed as it can sometimes compromise the peptide's biological activity. nih.govencyclopedia.pub The introduction of bulky or unnatural amino acids can also sterically hinder protease access. frontiersin.org

Terminal Modifications: Capping the N- and C-termini of the peptide, for instance through N-terminal acetylation and C-terminal amidation, can protect against degradation by exopeptidases. researchgate.netnih.gov These modifications have been shown to increase the lifespan of peptides in biological environments. nih.gov

Structural Constraint: Introducing conformational rigidity through methods like cyclization or "stapling" can make the peptide less accessible to proteases. nih.govcsic.es Hydrocarbon stapling, for example, helps to preserve the α-helical structure crucial for the stability and activity of many AMPs. nih.gov

Strategies for Production Scalability and Cost-Effectiveness in Research

The high cost of manufacturing has been a major barrier to the widespread therapeutic use of AMPs. nih.gov Traditional chemical synthesis is often expensive, especially for large-scale production. frontiersin.orgnih.gov

To address this, researchers are developing more cost-effective production methods:

Recombinant DNA Technology: Expressing peptides in microbial hosts like Escherichia coli or yeast offers a scalable and more economical alternative to chemical synthesis. nih.govdrug-dev.com However, the inherent antimicrobial nature of these peptides can be toxic to the host organism, and they can still be susceptible to proteolytic degradation within the production system. nih.gov

Fusion Protein Systems: To counteract the toxicity and degradation issues in recombinant production, AMPs can be expressed as part of a larger, inactive fusion protein. frontiersin.orgnih.gov A common strategy involves fusing the AMP to a carrier protein like Small Ubiquitin-related Modifier (SUMO). nih.govnih.gov This protects the host and the peptide, and after purification, the active AMP can be cleaved off. nih.gov This approach has enabled high-yield production of various AMPs. nih.gov

Optimized Fermentation: High-cell-density fermentation processes are being optimized to significantly increase the yield of recombinant AMPs, making the process more commercially viable. nih.gov

Exploration of Novel Therapeutic Applications in in vitro and in vivo Model Systems

While primarily known for their antimicrobial properties, research into brevinins and other AMPs is uncovering a wider range of potential therapeutic uses. nih.gov

Anticancer Activity: Several members of the brevinin family have demonstrated significant cytotoxic effects against various human cancer cell lines. frontiersin.orgnih.govnih.gov For instance, Brevinin-2R has shown the ability to kill tumor cells like Jurkat, BJAB, MCF-7, and A549, in some cases more effectively than conventional chemotherapy drugs like doxorubicin. nih.govgoogle.com Studies on this compound and its analogues have also revealed significant inhibitory effects against breast cancer (MCF-7) and non-small cell lung cancer (H838) cell lines. frontiersin.orgfrontiersin.org

Anti-inflammatory Effects: A novel brevinin-1 (B586460) peptide, Brevinin-1GHd, has been identified as the first in its family to exhibit anti-inflammatory activity. nih.gov It can neutralize lipopolysaccharide (LPS), a potent inflammatory molecule from Gram-negative bacteria, and inhibit the resulting inflammation in cell models and in mice. nih.gov This dual antimicrobial and anti-inflammatory action makes it a promising candidate for treating infectious inflammation. nih.gov

Wound Healing: The ability of some AMPs to modulate immune responses and combat infection suggests potential applications in promoting wound healing. researchgate.net

Insulin (B600854) Secretion: Some brevinin peptides have been noted for their ability to provoke insulin secretion, indicating a potential, though less explored, avenue for diabetes research. researchgate.netbohrium.com

Strategies for Combating Antimicrobial Resistance and Emerging Pathogens

The rise of multidrug-resistant (MDR) bacteria is a critical global health threat, and AMPs like this compound represent a promising class of alternative therapeutics. drug-dev.commdpi.com Their primary mechanism of action, which often involves direct disruption of the bacterial cell membrane, is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways or enzymes. nih.govnih.gov

Key strategies involving AMPs to combat resistance include:

Direct Antimicrobial Action: Brevinins exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govportlandpress.com They can rapidly kill bacteria by permeabilizing their membranes. portlandpress.com

Targeting Biofilms: Bacterial biofilms are notoriously difficult to treat with conventional antibiotics. AMPs have shown efficacy in preventing biofilm formation and disrupting established biofilms. researchgate.netmdpi.com

Synergy with Conventional Antibiotics: The use of AMPs in combination with traditional antibiotics can enhance the efficacy of the latter. For example, the peptide nisin has been shown to work synergistically with ampicillin (B1664943) against Pseudomonas fluorescens. mdpi.com

Development of Optimized Analogs: Through rational design, researchers are creating AMP analogs with improved activity against MDR pathogens. frontiersin.orgnih.gov For example, a D-enantiomeric analog of a brevinin-1 peptide demonstrated high selectivity and effectiveness against MRSA and Streptococcus pyogenes. nih.gov

Unexplored Biological Activities and Novel Molecular Targets

While membrane disruption is the most well-documented mechanism of action for AMPs, evidence suggests that it is not the only one. mdpi.comnih.gov The full spectrum of their biological activities and molecular targets is still an active area of investigation. bohrium.comnih.gov

Intracellular Targets: Beyond the membrane, some AMPs can translocate into the bacterial cell and interfere with essential intracellular processes. mdpi.comnih.govfrontiersin.org Potential targets include DNA, RNA, ribosomes, and critical enzymes involved in cell division and protein folding. nih.govfrontiersin.org For example, the AMP magainin has been shown to activate the RecA gene in bacteria, leading to DNA fragmentation. researchgate.net

Immunomodulation: AMPs can act as host defense peptides (HDPs) by modulating the host's innate immune response. mdpi.com This can involve recruiting immune cells to the site of infection and regulating inflammatory responses. nih.gov

Antioxidant Properties: Peptides with antioxidant capabilities have been identified in the skin secretions of various amphibians. bohrium.com These peptides can neutralize free radicals, suggesting a potential role in mitigating oxidative stress-related damage. bohrium.com

Novel Peptide Discovery: The vast diversity of amphibian species represents a largely untapped reservoir of novel peptides with unique structures and biological functions. mdpi.comnih.gov Continued exploration of amphibian skin secretions is likely to yield new AMPs and other bioactive molecules with unforeseen therapeutic potential. bohrium.com

Development of Advanced Peptide Analogs and Mimetics for Enhanced Efficacy

To overcome the limitations of natural peptides and enhance their therapeutic profiles, scientists are actively developing advanced analogs and peptidomimetics. cnr.itnih.gov This involves rationally designing new molecules with improved stability, selectivity, and potency. cnr.itfrontiersin.org

Key approaches in this area include:

Strategic Amino Acid Substitutions: As demonstrated with this compound, replacing specific amino acids can fine-tune a peptide's properties. frontiersin.orgfrontiersin.org For example, substituting certain residues with arginine enhanced activity against Gram-positive bacteria, while histidine substitution reduced hemolytic (red blood cell-destroying) activity, thereby improving its selectivity. frontiersin.orgfrontiersin.org Introducing tryptophan can also improve antimicrobial performance and reduce susceptibility to proteases. nih.gov

Peptidomimetics: These are molecules that mimic the structure and function of peptides but are built from non-natural components. explorationpub.com This approach can yield compounds with significantly enhanced stability against enzymatic degradation. explorationpub.com Examples include γ-AApeptides and peptoids, which have shown potent antimicrobial activity and improved stability. explorationpub.com

Hybrid Peptides: Combining fragments from different AMPs can create hybrid molecules with novel or enhanced properties, merging the beneficial characteristics of the parent peptides. nih.gov

Shortened Analogs: Creating shorter versions of a parent peptide can sometimes lead to molecules with better antimicrobial activity and reduced toxicity. frontiersin.org Studies have shown that minimizing a peptide's structure while retaining key features can result in highly effective and selective agents. frontiersin.org

The table below summarizes the effects of various modifications on this compound analogs, as detailed in a recent study. frontiersin.org

PeptideModificationEffect on Gram-Positive BacteriaEffect on Gram-Negative BacteriaHemolytic Activity
This compound Parent PeptideBaselineBaselineBaseline
This compound-2R Arginine SubstitutionEnhanced ActivityReduced Efficacy-
This compound-5R Arginine SubstitutionEnhanced Activity (E. faecium)Reduced Efficacy-
This compound-6K Lysine (B10760008) SubstitutionDecreased ActivityConsistent with Parent-
This compound-3H Histidine SubstitutionRetained ActivityDiminished ActivityReduced

Q & A

Q. How can researchers address batch-to-batch variability in synthetic this compound?

  • Methodological Answer :
  • Quality Control : Require certificates of analysis (CoA) with MALDI-TOF MS and HPLC purity >98% .
  • Bioactivity Normalization : Calibrate each batch using a reference standard (e.g., NIH peptide repository) .

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